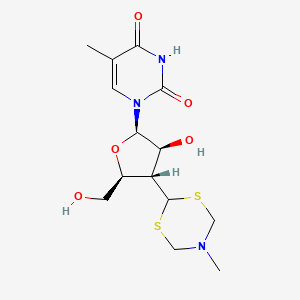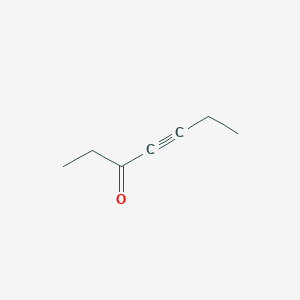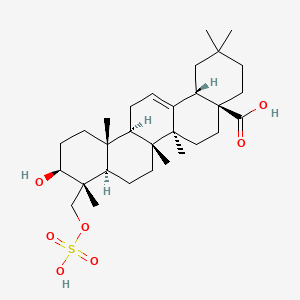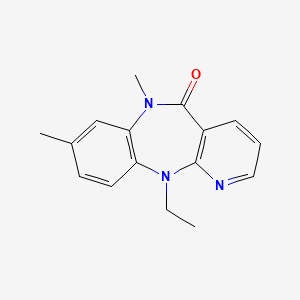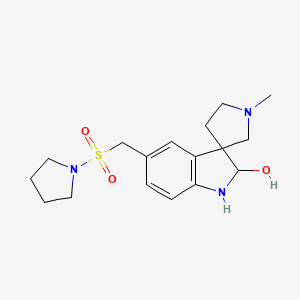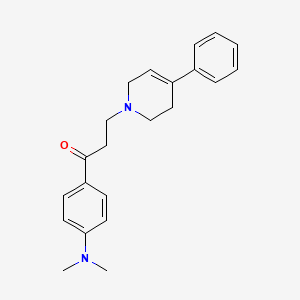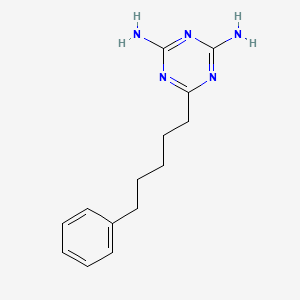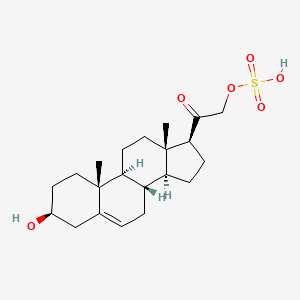
21-Hydroxypregnenolone, 21-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an intermediate in the biosynthesis of corticosteroids, including 11-deoxycorticosterone and corticosterone . This compound plays a crucial role in various biological processes and has significant implications in medical and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregnenolone, 21-sulfate typically involves the hydroxylation of pregnenolone at the 21st position, followed by sulfation. The hydroxylation can be achieved using specific enzymes such as cytochrome P450 . The sulfation process involves the reaction of 21-hydroxypregnenolone with sulfuric acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve the desired hydroxylation and sulfation. These methods are preferred due to their efficiency and specificity .
Analyse Des Réactions Chimiques
Types of Reactions: 21-Hydroxypregnenolone, 21-sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxyprogesterone and other corticosteroids.
Reduction: Formation of pregnenolone derivatives.
Substitution: Sulfation and other modifications at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or enzymatic systems.
Reduction: Employs reducing agents like sodium borohydride.
Substitution: Involves sulfuric acid or its derivatives for sulfation.
Major Products: The major products formed from these reactions include various corticosteroids such as corticosterone and 11-deoxycorticosterone .
Applications De Recherche Scientifique
21-Hydroxypregnenolone, 21-sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of corticosteroids.
Biology: Studied for its role in steroid biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating conditions like rheumatoid arthritis.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mécanisme D'action
The mechanism of action of 21-Hydroxypregnenolone, 21-sulfate involves its conversion to active corticosteroids through enzymatic hydroxylation and sulfation. These corticosteroids then exert their effects by binding to specific receptors and modulating various physiological processes, including inflammation and immune response .
Comparaison Avec Des Composés Similaires
- 17α-Hydroxypregnenolone
- Progesterone
- 17α-Hydroxyprogesterone
Comparison: 21-Hydroxypregnenolone, 21-sulfate is unique due to its specific hydroxylation and sulfation pattern, which distinguishes it from other similar compounds. This unique structure allows it to serve as a precursor for specific corticosteroids, highlighting its importance in steroid biosynthesis .
Propriétés
Numéro CAS |
88378-34-1 |
|---|---|
Formule moléculaire |
C21H32O6S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h3,14-18,22H,4-12H2,1-2H3,(H,24,25,26)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
YNTXPDSHGMGJJG-WPWXJNKXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





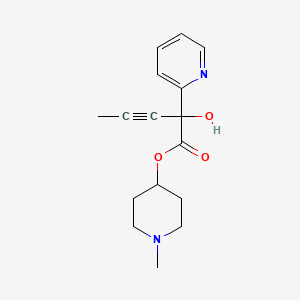
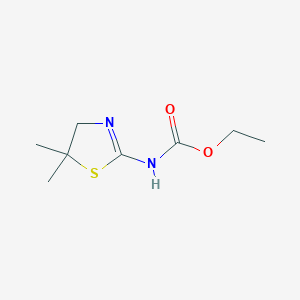
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
